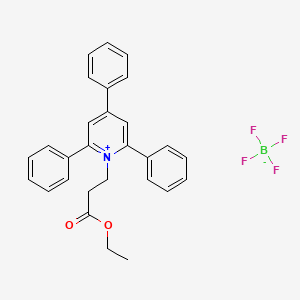
Glyceryl 1-caprylate dicaprate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glyceryl 1-caprylate dicaprate is a chemical compound with the molecular formula C29H54O6. It is a type of glycerol ester formed by the esterification of glycerol with caprylic acid and capric acid. This compound is known for its versatile applications in various industries, including cosmetics, pharmaceuticals, and scientific research. It is commonly used as an emulsifier, surfactant, and solubilizer .
作用機序
Target of Action
Glyceryl 1-caprylate dicaprate is a type of medium-chain triglyceride . Its primary targets are the cells of the gastrointestinal tract, where it acts as a permeation enhancer . These enhancers increase the permeability of the intestinal epithelium, allowing for improved absorption of certain pharmaceuticals .
Mode of Action
The compound interacts with the cells of the intestinal epithelium, altering their permeability . This is achieved by modifying the cell membrane’s lipid structure, which allows for increased absorption of certain substances
Biochemical Pathways
By enhancing permeability, it facilitates the passage of these substances into the bloodstream, thereby influencing their bioavailability .
Pharmacokinetics
As a permeation enhancer, it is known to influence the adme properties of other substances . By increasing intestinal permeability, it can enhance the absorption and subsequent distribution of co-administered pharmaceuticals .
Result of Action
The primary result of this compound’s action is the enhanced absorption of certain pharmaceuticals in the gastrointestinal tract . This can lead to increased bioavailability of these substances, potentially improving their therapeutic efficacy .
Action Environment
The action of this compound is influenced by the environment within the gastrointestinal tract. Factors such as pH, presence of other substances, and the health of the intestinal epithelium can all impact the compound’s efficacy as a permeation enhancer
準備方法
Synthetic Routes and Reaction Conditions: Glyceryl 1-caprylate dicaprate is synthesized through the esterification of glycerol with caprylic acid and capric acid. The reaction typically involves heating glycerol with the fatty acids in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water formed during the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of high-pressure reactors and continuous flow systems to ensure efficient mixing and reaction. The process may also include purification steps such as distillation and filtration to obtain a high-purity product suitable for various applications .
化学反応の分析
Types of Reactions: Glyceryl 1-caprylate dicaprate can undergo various chemical reactions, including hydrolysis, oxidation, and transesterification.
Common Reagents and Conditions:
Hydrolysis: This reaction involves breaking the ester bonds in the presence of water and an acid or base catalyst, resulting in the formation of glycerol and the corresponding fatty acids.
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids.
Transesterification: This reaction involves the exchange of ester groups between this compound and another alcohol in the presence of a catalyst, such as sodium methoxide.
Major Products Formed:
- Hydrolysis: Glycerol, Caprylic Acid, Capric Acid
- Oxidation: Carboxylic Acids
- Transesterification: New Ester Compounds .
科学的研究の応用
Glyceryl 1-caprylate dicaprate has diverse applications in scientific research:
Percutaneous Penetration Enhancement: It enhances the penetration of active ingredients through the skin, making it valuable in topical formulations.
Antimicrobial Activity: It exhibits antimicrobial properties, making it useful as a preservative in cosmetic and pharmaceutical formulations.
Excipient Applications: It is used as an excipient in creams, lotions, and other topical formulations due to its emollient and emulsifying properties.
類似化合物との比較
- Glyceryl Caprylate
- Glyceryl Caprate
- Glyceryl Tricaprylate
- Glyceryl Tricaprate
Comparison: Glyceryl 1-caprylate dicaprate is unique due to its specific combination of caprylic and capric acid esters, which provide a balance of antimicrobial and emollient properties. Compared to glyceryl caprylate and glyceryl caprate, it offers enhanced solubilizing and emulsifying capabilities. Glyceryl tricaprylate and glyceryl tricaprate, on the other hand, have higher molecular weights and may not be as effective in certain applications requiring lower viscosity .
特性
IUPAC Name |
(2-decanoyloxy-3-octanoyloxypropyl) decanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H58O6/c1-4-7-10-13-15-18-21-24-30(33)36-27-28(26-35-29(32)23-20-17-12-9-6-3)37-31(34)25-22-19-16-14-11-8-5-2/h28H,4-27H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHOXIGZKRZJQTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC)OC(=O)CCCCCCCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H58O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-benzyl-1-(3-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2859848.png)


![3-Nitrodibenzo[b,f]oxepin-1-amine](/img/structure/B2859853.png)
![N-benzyl-2-[(1-oxo-2-propyl-1,2-dihydroisoquinolin-5-yl)oxy]acetamide](/img/structure/B2859854.png)
![Ethyl 3-{[7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-yl]amino}benzoate](/img/structure/B2859855.png)
![N-cyclopentyl-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2859856.png)



![N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)methanesulfonamide](/img/structure/B2859864.png)


